

"Tert-butyl 3-iodopyrrolidine-1-carboxylate SMILES notation"

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Compound of Interest

Compound Name: *Tert-butyl 3-iodopyrrolidine-1-carboxylate*

Cat. No.: *B1344807*

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Technical Guide: Tert-butyl 3-iodopyrrolidine-1-carboxylate

SMILES Notation: CC(C)(C)OC(=O)N1CCC(C1)I

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **tert-butyl 3-iodopyrrolidine-1-carboxylate**, a key heterocyclic building block in medicinal chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of therapeutic agents.

Core Chemical Data

Tert-butyl 3-iodopyrrolidine-1-carboxylate is a valuable intermediate for introducing a pyrrolidine scaffold into target molecules. The tert-butoxycarbonyl (Boc) protecting group allows for regioselective reactions at the 3-position of the pyrrolidine ring.

| Property | Value | Source |
|-------------------|---|--------|
| SMILES Notation | <chem>CC(C)(C)OC(=O)N1CCC(C1)I</chem> | [1] |
| IUPAC Name | tert-butyl 3-iodopyrrolidine-1-carboxylate | [1] |
| CAS Number | 774234-25-2 | [1] |
| Molecular Formula | C ₉ H ₁₆ INO ₂ | [1] |
| Molecular Weight | 297.13 g/mol | [1] |
| Appearance | Not specified, likely a solid | |
| Solubility | Soluble in common organic solvents | |

Synthesis Protocol

The synthesis of **tert-butyl 3-iodopyrrolidine-1-carboxylate** is typically achieved through a two-step process starting from a commercially available precursor, tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

This step involves the protection of the nitrogen atom of 3-hydroxypyrrolidine.

Materials:

- 3-Hydroxypyrrolidine
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (Et₃N)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) at 0 °C under a nitrogen atmosphere.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated aqueous NaHCO_3 solution.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Step 2: Iodination of tert-butyl 3-hydroxypyrrolidine-1-carboxylate

This step converts the hydroxyl group to an iodide, a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

- tert-butyl 3-hydroxypyrrolidine-1-carboxylate
- Triphenylphosphine (PPh_3)
- Imidazole
- Iodine (I_2)

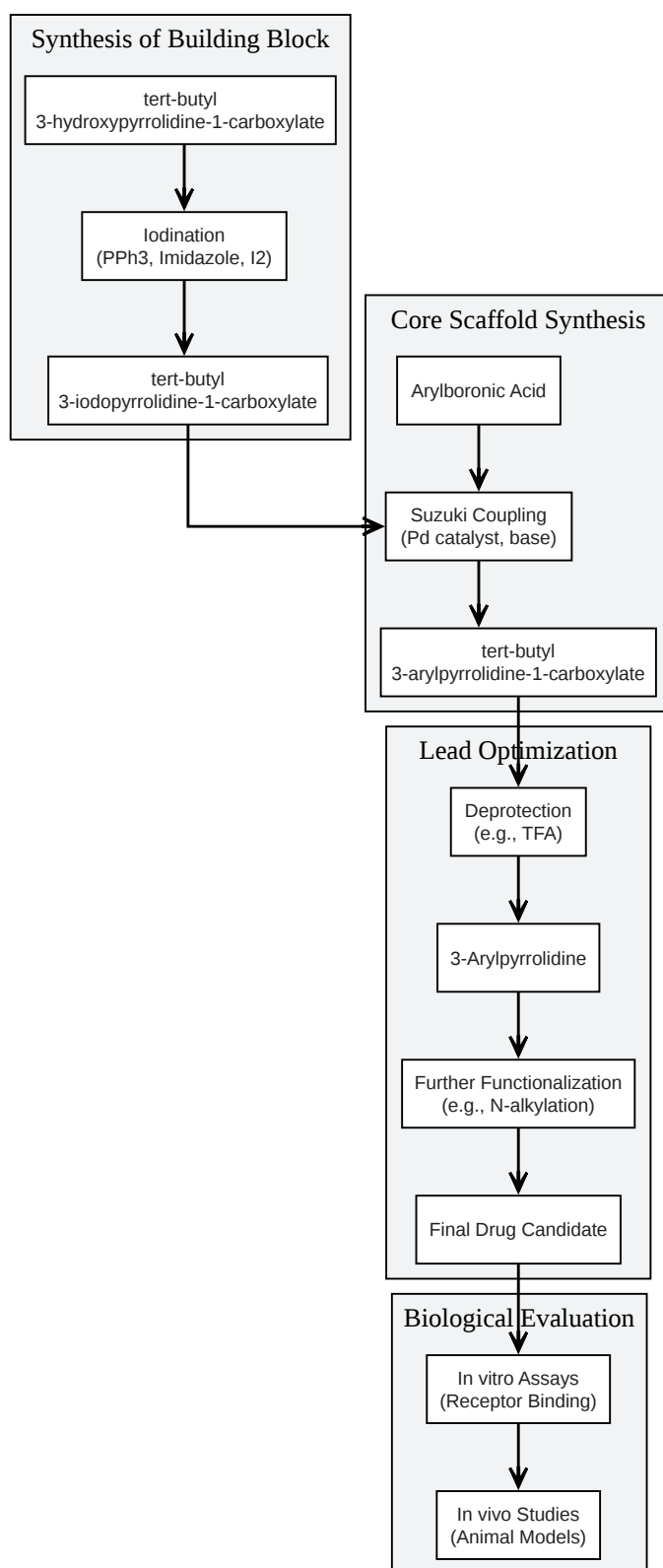
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in dichloromethane (DCM) at 0 °C, add iodine (1.5 eq) portion-wise.
- Stir the reaction mixture at room temperature for 2-4 hours.
- Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution to remove excess iodine.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain **tert-butyl 3-iodopyrrolidine-1-carboxylate**.

Application in Drug Discovery: Synthesis of a Dopamine Receptor Ligand Precursor

Tert-butyl 3-iodopyrrolidine-1-carboxylate is a key building block for the synthesis of 3-substituted pyrrolidines, a class of compounds with significant biological activity, particularly as ligands for dopamine and serotonin receptors. The following workflow illustrates its use in the synthesis of a precursor for a potential therapeutic agent targeting these receptors.

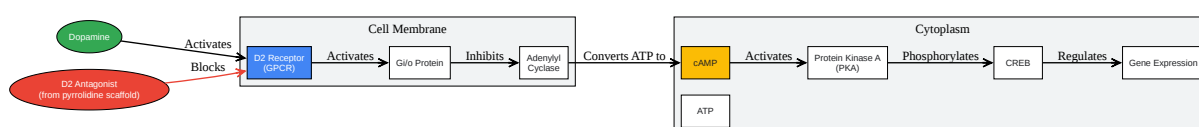


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Caption: Synthetic workflow for a drug candidate.

Signaling Pathway Context

Molecules derived from **tert-butyl 3-iodopyrrolidine-1-carboxylate** often target G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The diagram below illustrates a simplified signaling pathway for a D2 dopamine receptor antagonist, a class of drugs used in the treatment of psychosis.



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Caption: D2 dopamine receptor signaling pathway.

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References

- 1. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
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